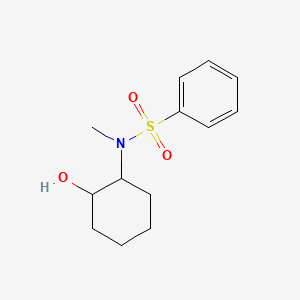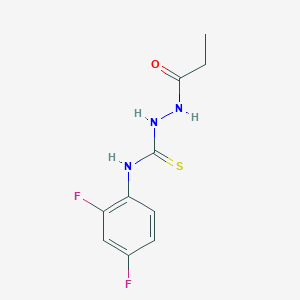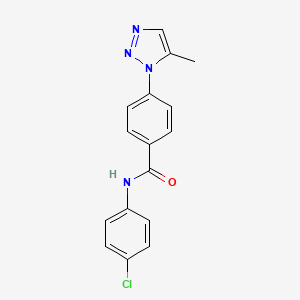
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
説明
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide, also known as OH-Cyclohexyl-MBS, is a chemical compound that has been extensively used in scientific research. This compound is a sulfonamide derivative that has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of carbonic anhydrase by N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been linked to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been shown to have potential cardiovascular benefits by reducing blood pressure and improving vascular function.
実験室実験の利点と制限
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS in lab experiments. This compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS can be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS. One potential area of research is the development of novel derivatives of N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS with improved properties, such as increased solubility or reduced toxicity. Additionally, N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS could be studied further for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Finally, the mechanism of action of N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS could be further elucidated to better understand its potential therapeutic effects.
Conclusion
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS is a sulfonamide derivative that has shown promising results in various fields of scientific research. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, which has been linked to its potential therapeutic effects. While N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has several advantages for lab experiments, there are also some limitations to using this compound. Nonetheless, there are several future directions for research on N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS, including the development of novel derivatives and further elucidation of its mechanism of action.
科学的研究の応用
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been extensively used in scientific research due to its unique properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition has been linked to the potential therapeutic effects of N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamidel-MBS.
特性
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-14(12-9-5-6-10-13(12)15)18(16,17)11-7-3-2-4-8-11/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTLFSSXJVSFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4699758.png)


![methyl 2-[({[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4699777.png)
![3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4699780.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4699785.png)
![3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4699789.png)
![2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4699791.png)
![1-[4-(acetylamino)phenyl]-N-(5-chloro-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4699796.png)
![4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699808.png)
![3-(2-furylmethyl)-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4699819.png)

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4699825.png)
